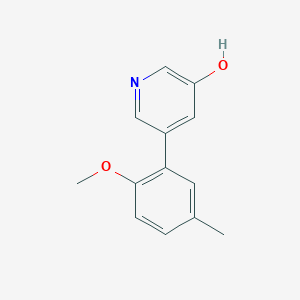
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% (2H4MMPP-95) is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a heterocyclic compound containing a pyridine ring and a methoxy-methylphenyl group, making it a useful building block for the synthesis of other compounds. 2H4MMPP-95 is a versatile compound with considerable potential for further development.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of other compounds, such as quinoline derivatives, which have been used for the treatment of various diseases, including cancer. Additionally, 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been used as a key intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is not well understood. However, it is believed that the compound may interact with biological targets, such as receptors, enzymes, and other proteins. It is also believed that the compound may act as a prodrug, which is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and antioxidant properties. Additionally, it is believed that the compound may have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has several advantages and limitations in laboratory experiments. The compound is relatively stable, making it suitable for use in a wide range of synthetic reactions. Additionally, the compound is soluble in many common organic solvents, making it easy to work with. However, the compound is not soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are still being explored. Possible future directions for research include the development of new synthetic routes, the synthesis of more complex derivatives, and the exploration of the compound’s potential therapeutic applications. Additionally, further research into the compound’s biochemical and physiological effects could be beneficial. Finally, further research into the compound’s potential toxicity and safety could be beneficial.
Synthesemethoden
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is typically synthesized through the condensation of 4-methoxy-2-methylphenol and pyridine-2-carboxaldehyde. This reaction is typically carried out in the presence of a weak base, such as triethylamine, and a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINJIKAEBJEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682779 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173157-68-0 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














